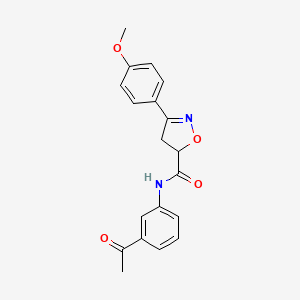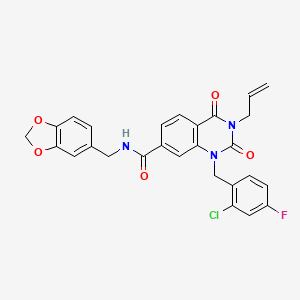![molecular formula C21H18F3N5O2S B11424361 2-{[4-Ethyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11424361.png)
2-{[4-Ethyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[4-Ethyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide,” also known as “Compound X,” is a synthetic organic compound with a complex structure. Let’s break it down:
- The core structure consists of a 1,2,4-triazole ring fused with an indole moiety.
- The sulfur atom bridges the triazole and indole rings.
- The trifluoromethoxyphenyl group is attached to the amide nitrogen.
Preparation Methods
Synthetic Routes:
The synthesis of Compound X involves coupling two essential components: an indole derivative and a trifluoromethoxyphenyl-substituted carboxylic acid
-
Indole Derivative (Tryptamine): : Tryptamine (1) serves as the starting material. It reacts with the carboxylic acid (2) derived from the trifluoromethoxyphenyl compound.
-
Amide Bond Formation
- N, N’-dicyclohexylcarbodiimide (DCC) acts as a “dehydrating” reagent.
- DCC activates the carboxyl group of the trifluoromethoxyphenyl compound.
- The amino group of tryptamine then reacts with the activated acylating agent, forming the amide bond.
Industrial Production:
The industrial-scale synthesis likely employs similar principles, optimizing reaction conditions and scalability.
Chemical Reactions Analysis
Reactions:
Amide Formation: The key reaction involves amide bond formation between the indole and trifluoromethoxyphenyl moieties.
Common Reagents and Conditions:
Major Products:
The major product is Compound X itself, with its unique structure and properties.
Scientific Research Applications
Compound X finds applications in various fields:
Mechanism of Action
The precise mechanism remains an active area of research. we hypothesize that Compound X interacts with specific receptors or enzymes, modulating cellular processes.
Comparison with Similar Compounds
While Compound X is unique, let’s briefly mention similar compounds:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A related indole-based amide .
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Investigated for bioactivity .
Properties
Molecular Formula |
C21H18F3N5O2S |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C21H18F3N5O2S/c1-2-29-19(16-11-25-17-6-4-3-5-15(16)17)27-28-20(29)32-12-18(30)26-13-7-9-14(10-8-13)31-21(22,23)24/h3-11,25H,2,12H2,1H3,(H,26,30) |
InChI Key |
DZANZSGIPNEUNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(2-fluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11424283.png)
![3-(3-chloro-2-methylphenyl)-8-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424287.png)

![1-benzyl-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11424302.png)
![dimethyl 1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11424309.png)
![ethyl 4-[4-(2-methoxyphenyl)-6-oxo-3-(thiophen-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate](/img/structure/B11424311.png)

![1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B11424321.png)
![(2E)-2-[4-(propan-2-yl)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11424327.png)
![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11424341.png)
![methyl (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11424345.png)
![N-(furan-2-ylmethyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11424348.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione](/img/structure/B11424352.png)
![N-(2,4-difluorophenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11424358.png)
